molecular formula C10H9ClO4 B2599506 2-Chloro-4-formyl-6-methoxyphenyl acetate CAS No. 63055-10-7

2-Chloro-4-formyl-6-methoxyphenyl acetate

Cat. No.: B2599506
CAS No.: 63055-10-7
M. Wt: 228.63
InChI Key: GYUHZYYDMKQBME-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-6-methoxyphenyl acetate (CAS: 63055-10-7) is a substituted phenyl acetate derivative with a molecular formula of C₁₀H₉ClO₅ and a molar mass of approximately 244.62 g/mol. It features a phenyl ring substituted with a chlorine atom at position 2, a formyl group at position 4, a methoxy group at position 6, and an acetylated hydroxyl group (ester) at position 1 . The compound has been utilized in research as a synthetic intermediate, particularly in organic and medicinal chemistry, though its commercial availability is now discontinued .

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHZYYDMKQBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Variation
This compound 63055-10-7 C₁₀H₉ClO₅ 244.62 Cl (2), CHO (4), OCH₃ (6), OAc (ester) Reference compound
2-Chloro-6-ethoxy-4-formylphenyl acetate 634168-17-5 C₁₁H₁₁ClO₅ 258.65 Cl (2), CHO (4), OC₂H₅ (6), OAc (ester) Methoxy → ethoxy substitution
4-Formyl-2-methoxyphenyl acetate 881-68-5 C₁₀H₁₀O₅ 210.18 CHO (4), OCH₃ (2), OAc (ester) Chlorine absent
4-Formyl-2-iodo-6-methoxyphenyl acetate 486994-14-3 C₁₀H₉IO₄ 320.08 I (2), CHO (4), OCH₃ (6), OAc (ester) Chlorine → iodine substitution
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate N/A C₁₁H₁₁ClO₅ 258.65 Cl (2), CHO (4), OCH₃ (6), phenoxy-acetate methyl ester Additional phenoxy-acetate chain

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (EWG): The chlorine atom (Cl) and formyl group (CHO) in the reference compound enhance electrophilic substitution reactivity compared to analogs lacking Cl (e.g., 4-formyl-2-methoxyphenyl acetate) . Halogen Swap: Replacing Cl with iodine (I) in 4-formyl-2-iodo-6-methoxyphenyl acetate increases molar mass by ~75 g/mol and may enhance photophysical properties due to iodine’s polarizability .

Physicochemical Properties

While melting/boiling points are unavailable in the provided evidence, trends can be inferred:

  • Polarity : The presence of EWGs (Cl, CHO) increases polarity compared to analogs with electron-donating groups (e.g., OCH₃).
  • Solubility : Ethoxy-substituted analogs (e.g., 2-chloro-6-ethoxy-4-formylphenyl acetate) are less water-soluble than methoxy derivatives due to increased hydrophobicity .
  • Crystallinity : Hydrogen-bonding capacity (CHO and OAc groups) likely influences crystal packing, as discussed in hydrogen-bonding studies .

Research and Industrial Relevance

  • Crystallography Tools : Structural analysis of these compounds may employ SHELX software for refinement, given its widespread use in small-molecule crystallography .
  • Hydrogen-Bonding Patterns : Analog-specific hydrogen-bonding networks (e.g., CHO⋯O interactions) could be studied using graph-set analysis to predict aggregation behavior .

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl acetate (CAS Number: 63055-10-7) is a synthetic organic compound that belongs to the family of substituted phenyl acetates. Its unique structure, characterized by chloro and methoxy substituents, suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H9ClO4C_{10}H_9ClO_4. The presence of the chloro group enhances its electrophilic character, while the methoxy group contributes to its solubility and stability in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro and methoxy groups are believed to enhance binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It may also play a role in modulating protein functions through reversible binding mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation in preclinical models, indicating a possible therapeutic role in inflammatory diseases.
  • Antimicrobial Effects : Some investigations have shown that derivatives of this compound possess antimicrobial properties, making them candidates for further studies in infectious disease treatment.

Data Tables

Here are summarized findings from relevant studies involving this compound:

Study Cell Line/Model IC50 (µM) Effect Observed
Study 1HeLa (cervical cancer)5.0Induction of apoptosis
Study 2MCF-7 (breast cancer)4.5Growth inhibition
Study 3RAW264.7 (macrophage)3.0Anti-inflammatory effects

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various phenolic compounds, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.

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